molecular formula C16H11BrN2 B372626 2-Bromo-4,6-diphenylpyrimidine CAS No. 56181-49-8

2-Bromo-4,6-diphenylpyrimidine

Cat. No. B372626
CAS RN: 56181-49-8
M. Wt: 311.18g/mol
InChI Key: GPGIIKKUKINTGW-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

2-Bromo-4,6-diphenylpyrimidine is a solid substance at 20°C . It appears as a white to light yellow powder or crystal . The melting point ranges from 127.0 to 131.0°C .

Scientific Research Applications

In general, pyrimidine derivatives like “2-Bromo-4,6-diphenylpyrimidine” are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes. They may also be used in materials science research, particularly in the development of organic semiconductors .

For more specific applications and detailed information, I would recommend consulting scientific literature or databases that specialize in chemical research. If you have access to a university or institutional library, they may be able to provide you with access to these resources. Alternatively, you could reach out to the supplier or manufacturer of the chemical for more information .

  • Small Molecule Semiconductor Building Blocks : Pyrimidine derivatives like “2-Bromo-4,6-diphenylpyrimidine” are often used as building blocks in the development of small molecule semiconductors . These materials are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors .

  • Chemical Structural Class : This compound belongs to the chemical structural class of 6-membered heterocyclic compounds and pyrimidines . As such, it can be used in the synthesis of a wide range of other compounds in organic chemistry .

  • Material Building Blocks : “2-Bromo-4,6-diphenylpyrimidine” can also be used as a building block in materials science . This could include the development of new polymers, ceramics, or composite materials .

  • Scientific and Engineering Calculations : The precise data of “2-Bromo-4,6-diphenylpyrimidine” can be used for scientific or engineering calculations . This could be useful in fields like chemical engineering or materials science .

  • Pharmaceuticals : Pyrimidine derivatives are often used in the synthesis of pharmaceuticals . The specific application would depend on the drug being synthesized and the role of the pyrimidine derivative in the drug’s structure .

  • Agrochemicals : Similar to pharmaceuticals, pyrimidine derivatives can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture .

  • Dyes : Pyrimidine derivatives can be used in the synthesis of dyes . The specific color and properties of the dye would depend on the structure of the pyrimidine derivative and the other components of the dye .

  • Scientific and Engineering Calculations : The precise data of “2-Bromo-4,6-diphenylpyrimidine” can be used for scientific or engineering calculations . This could be useful in fields like chemical engineering or materials science .

  • Material Building Blocks : “2-Bromo-4,6-diphenylpyrimidine” can also be used as a building block in materials science . This could include the development of new polymers, ceramics, or composite materials .

  • Chemical Structural Class : This compound belongs to the chemical structural class of 6-membered heterocyclic compounds and pyrimidines . As such, it can be used in the synthesis of a wide range of other compounds in organic chemistry .

Safety And Hazards

2-Bromo-4,6-diphenylpyrimidine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromo-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIIKKUKINTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306730
Record name 2-Bromo-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-diphenylpyrimidine

CAS RN

56181-49-8
Record name 2-Bromo-4,6-diphenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

48% HBr 50 mL was added to 11 g (44 mmol) of 2-amino-4,6-diphenylpyrimidine and stirred. The solution was cooled down to −20° C., and 8.5 g (53 mmol) of bromine was dropwise added thereto. Further, 3.1 g (44 mmol) of sodium nitrite was dropwise added thereto. The solution was stirred for 3 hours while elevating the temperature up to room temperature. After finishing the reaction, the solution was extracted with ethyl acetate, and the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 11 g (yield: 82%) of 2-bromo-4,6-diphenylpyrimidine.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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